molecular formula C7H5F3N2OS B14067909 2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 36951-75-4

2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B14067909
CAS No.: 36951-75-4
M. Wt: 222.19 g/mol
InChI Key: HPJOKKWETBBILU-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like acetonitrile, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and development .

Properties

CAS No.

36951-75-4

Molecular Formula

C7H5F3N2OS

Molecular Weight

222.19 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H5F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h3H,1-2H2

InChI Key

HPJOKKWETBBILU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CC(=O)N21)C(F)(F)F

Origin of Product

United States

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